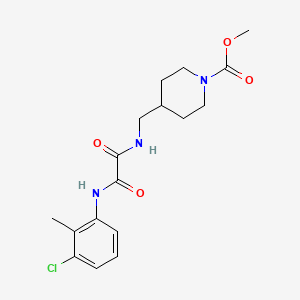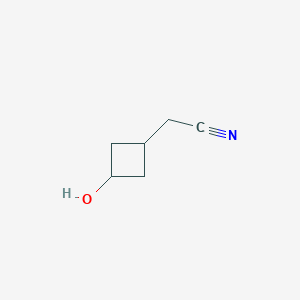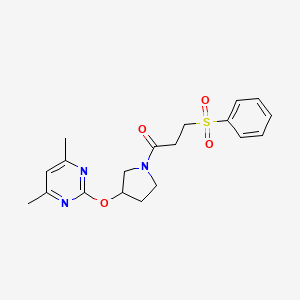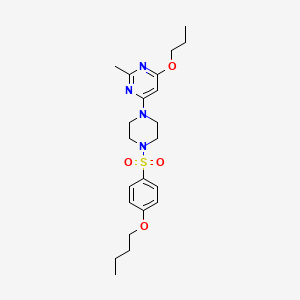
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxindole Synthesis via Palladium‐catalyzed CH Functionalization
This study explores the synthesis of oxindoles, a significant compound in medicinal chemistry, using palladium-catalyzed CH functionalization. Methyl 4-aminobenzoate and other related compounds, including variants of methyl piperidine carboxylate, are utilized in the process. This method is noted for its potential in medicinal chemistry synthesis, particularly as inhibitors of the serine palmitoyl transferase enzyme (Magano, Kiser, Shine, & Chen, 2014).
Aurora Kinase Inhibitor
This research discusses the synthesis of Aurora kinase inhibitors, a class of compounds with potential for cancer treatment. The study involves the synthesis of complex piperidine carboxylic acid compounds, similar in structure to the compound (ロバート ヘンリー,ジェームズ, 2006).
Hydrogen Bonding in Anticonvulsant Enaminones
This paper examines the crystal structures of several anticonvulsant enaminones, including a compound structurally related to methyl piperidine carboxylate. It emphasizes the importance of hydrogen bonding and molecular structure in determining the efficacy of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Properties of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates
This research focuses on the synthesis of dihydropyridine derivatives, which have various pharmacological activities. The study includes the use of piperidine and related compounds, highlighting their role in increasing solubility and lipophilicity for biological investigations (Krauze et al., 2005).
Interaction with Methyl 2-Isocyanoacetate
This paper discusses the reaction of specific oxazolones with methyl 2-isocyanoacetate, resulting in derivatives of methyl piperidine carboxylate. This research highlights the compound's role in synthesizing biologically active derivatives (Shablykin, Prokopenko, & Brovarets, 2016).
Synthesis, Cardiovascular Activity, and Electrochemical Oxidation of Nitriles
This study examines the synthesis of nitriles and their cardiovascular activity, involving the use of piperidine. The research underlines the importance of these compounds in synthesizing pharmaceuticals with cardiovascular benefits (Krauze et al., 2004).
Eigenschaften
IUPAC Name |
methyl 4-[[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-11-13(18)4-3-5-14(11)20-16(23)15(22)19-10-12-6-8-21(9-7-12)17(24)25-2/h3-5,12H,6-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZZLXRSIXCNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)
![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)


![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)



